![molecular formula C36H33N5O2 B14115272 (2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QS11 is a small molecule compound known for its role as an inhibitor of GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). It modulates ARF-GTP levels and synergizes with the Wnt/β-catenin signaling pathway to upregulate β-catenin nuclear translocation. This compound has shown potential in reducing the in vitro migration of metastatic human breast cancer cells .
準備方法
The synthetic route for QS11 involves the preparation of (2S)-2-[2-(Indan-5-yloxy)-9-(1,1’-biphenyl-4-yl)methyl)-9H-purin-6-ylamino]-3-phenyl-propan-1-ol. The reaction conditions typically include the use of high-purity reagents and solvents, with the final product being purified to ≥98% purity using high-performance liquid chromatography (HPLC) . Industrial production methods for QS11 are not widely documented, but laboratory-scale synthesis involves careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
QS11 undergoes various chemical reactions, including:
Oxidation: QS11 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving QS11 are less common, but it can potentially undergo reduction under appropriate conditions.
Substitution: QS11 can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction conditions tailored to the specific transformation desired . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
QS11 has a wide range of scientific research applications:
Chemistry: QS11 is used as a tool compound to study the modulation of ARF-GTP levels and the Wnt/β-catenin signaling pathway.
Medicine: QS11’s role in modulating signaling pathways makes it a candidate for research into therapeutic interventions for cancer and other diseases involving aberrant cell signaling.
Industry: While its industrial applications are less documented, QS11’s role in research makes it valuable for the development of new therapeutic agents and diagnostic tools.
作用機序
QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition synergizes with the Wnt/β-catenin signaling pathway, leading to the upregulation of β-catenin nuclear translocation . The molecular targets involved include ARFGAP1 and components of the Wnt/β-catenin signaling pathway, which play crucial roles in cell migration and proliferation.
類似化合物との比較
QS11 is unique in its dual role as an ARFGAP1 inhibitor and a modulator of the Wnt/β-catenin signaling pathway. Similar compounds include:
Wnt Agonist II (SKL2001): Another compound that activates the Wnt/β-catenin signaling pathway but does not inhibit ARFGAP1.
IQ-1: A compound that modulates Wnt signaling but through different molecular targets.
QS11’s uniqueness lies in its ability to both inhibit ARFGAP1 and synergize with the Wnt/β-catenin pathway, making it a valuable tool for studying these interconnected signaling mechanisms.
特性
分子式 |
C36H33N5O2 |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40) |
InChIキー |
DOKZLKDGUQWMSX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


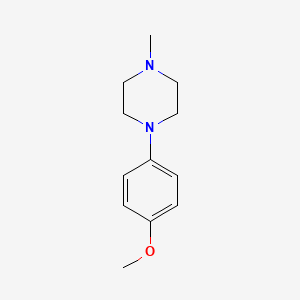
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
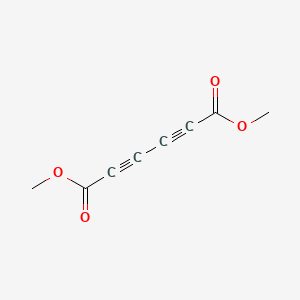
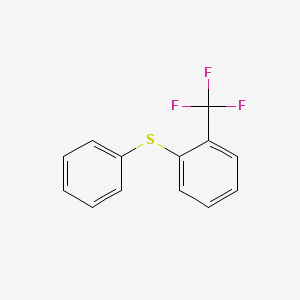
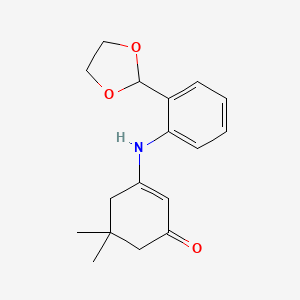

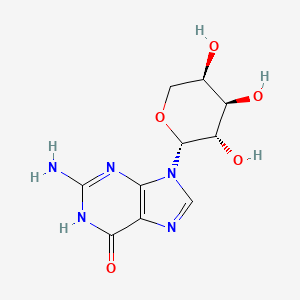
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
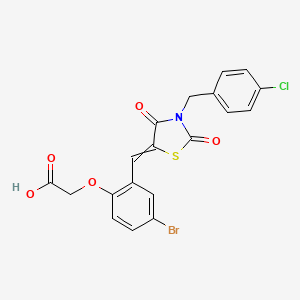
![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
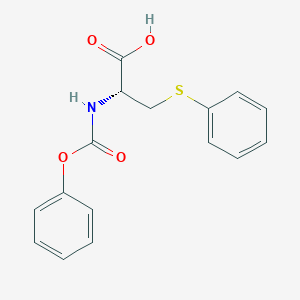
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
